

Application Notes and Protocols for In Vivo Studies with Clindamycin Hydrochloride

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Compound of Interest

Compound Name: *Clazamycin A hydrochloride*

Cat. No.: *B1608455*

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These application notes provide a comprehensive overview of the in vivo dosages, experimental protocols, and mechanisms of action of clindamycin hydrochloride for animal research. The information is intended to guide researchers in designing and executing studies involving this antibiotic.

Quantitative Data Summary

The following tables summarize the reported dosages of clindamycin hydrochloride used in various animal models. These values are intended as a guide, and the optimal dose for a specific study should be determined empirically.

Table 1: Clindamycin Hydrochloride Dosage in Rodent Models

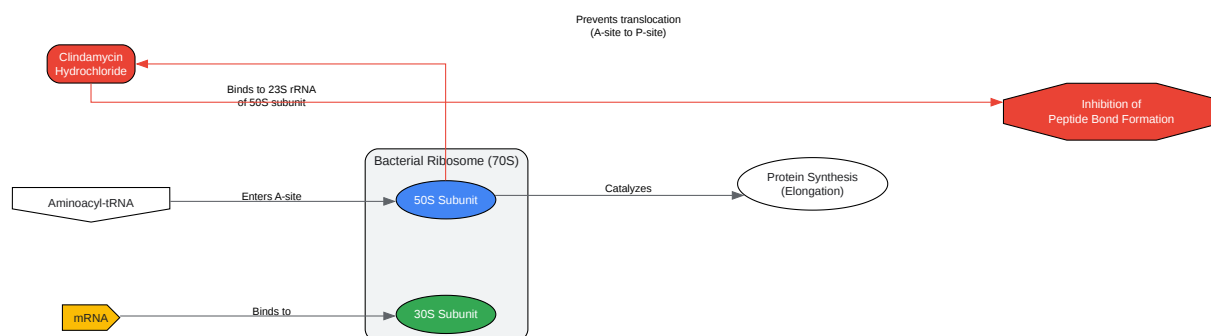
Animal Model	Application	Route of Administration	Dosage Range	Study Duration	Reference(s)
Mouse	Endotoxic Shock Model	Intraperitoneal (IP)	160 - 600 mg/kg	Single dose	[1]
Rat	General Toxicity	Oral (PO)	30 - 600 mg/kg/day	Up to 1 year	[2]
Rat	General Toxicity	Subcutaneous (SC)	~2618 mg/kg (LD50)	Single dose	[3]

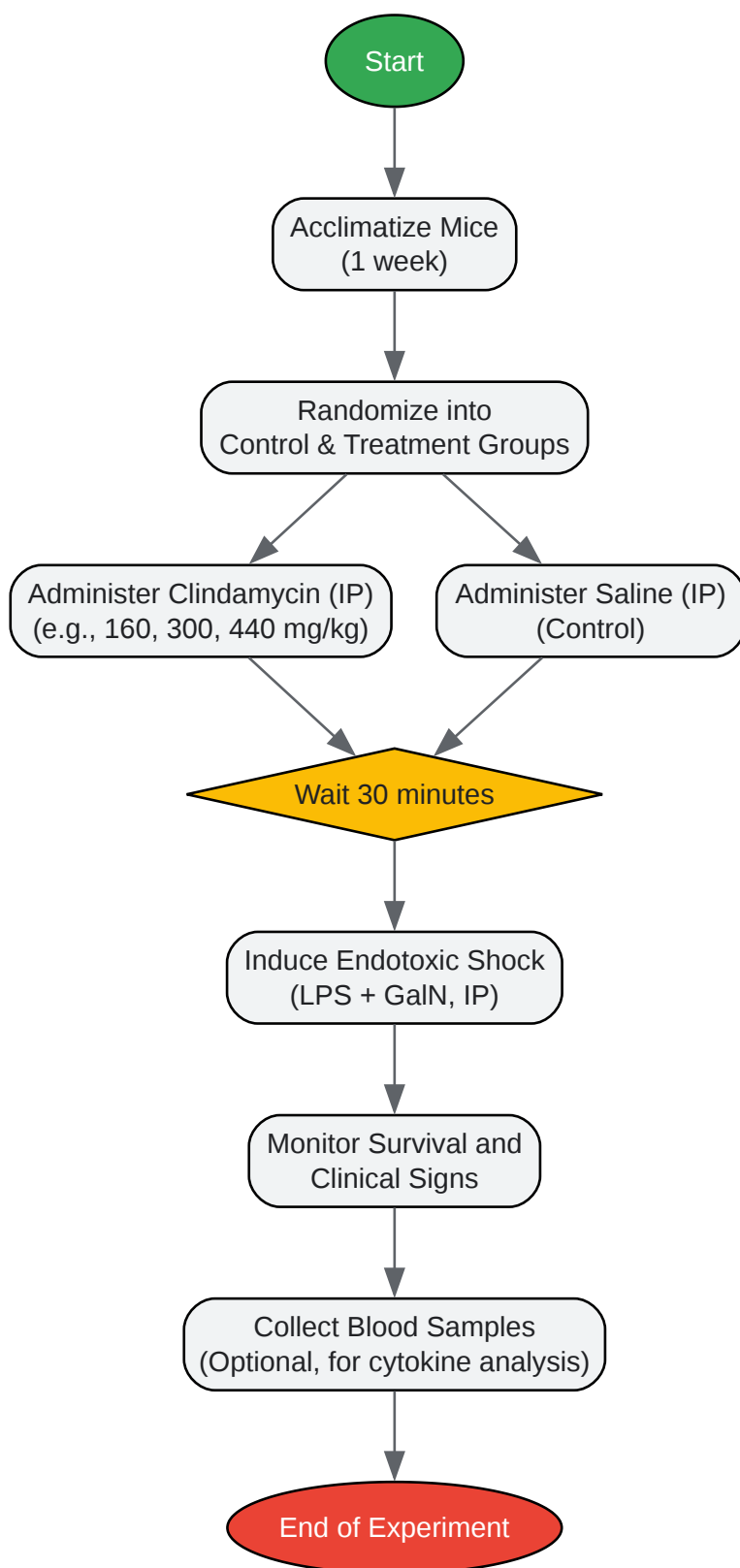
Table 2: Clindamycin Hydrochloride Dosage in Non-Rodent Models

Animal Model	Application	Route of Administration	Dosage Range	Study Duration	Reference(s)
Dog	General Toxicity	Oral (PO)	30 - 600 mg/kg/day	Up to 1 year	[2]
Dog	Dental/Skin Infections	Oral (PO)	5.5 - 33 mg/kg every 12h	Up to 28 days	[4]
Dog	Osteomyelitis	Oral (PO)	11 - 33 mg/kg every 12h	Minimum 28 days	[4]
Cat	Dental/Skin Infections	Oral (PO)	11 - 33 mg/kg every 24h	Up to 14 days	[4]
Cat	Sepsis	Intravenous (IV)	10 - 15 mg/kg every 12h	As needed	
Cat	Toxoplasmosis	Oral (PO) / IV	10 - 15 mg/kg every 12h	As needed	

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Clindamycin exerts its bacteriostatic or bactericidal effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.[5]





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